molecular formula C17H16N4O2S B1204201 3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide

3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide

Cat. No. B1204201
M. Wt: 340.4 g/mol
InChI Key: KWOOTWZPLPBULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide is a member of benzimidazoles.

Scientific Research Applications

Synthetic Procedures and Biological Interests

Benzazoles and their derivatives, including compounds structurally related to "3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide," are of great interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists are keen on developing new procedures to access compounds with guanidine moieties, as these structures can significantly modify the biological activity of heterocycles. The review by Rosales-Hernández et al. (2022) highlights synthetic approaches to 2-guanidinobenzazoles, showcasing their potential as therapeutic agents through various modifications and functionalizations, including aromatic, carbohydrate, and amino-acid moieties (Rosales-Hernández et al., 2022).

Novel Synthesis and Pharmaceutical Impurities

The synthesis of omeprazole and its pharmaceutical impurities, including benzimidazole derivatives similar to "3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide," offers insights into novel synthetic methods and the formation of pharmaceutical impurities. Saini et al. (2019) discuss various novel impurities of omeprazole, a compound related in structure to benzimidazoles, providing valuable information for further studies in various aspects of pharmaceutical sciences (Saini et al., 2019).

Antitumor Activity of Imidazole Derivatives

The antitumor activity of imidazole derivatives, including benzimidazole compounds, is a significant area of research. Iradyan et al. (2009) review bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, presenting data on active compounds that have undergone preclinical testing. This research highlights the potential of benzimidazole derivatives in the search for new antitumor drugs and the synthesis of compounds with various biological properties (Iradyan et al., 2009).

Conversion into CNS Acting Drugs

Research into converting benzimidazoles into potent central nervous system (CNS) acting drugs is another fascinating application. Saganuwan (2020) discusses the synthesis of azole groups, including benzimidazole, and their potential CNS properties. The study suggests that imidazole may be the most potent due to its characteristics of CNS penetrability and activity, followed by imidazothiazole and benzimidazole (Saganuwan, 2020).

properties

Product Name

3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3,4-dimethyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H16N4O2S/c1-9-3-4-11(7-10(9)2)15(22)21-17(24)18-12-5-6-13-14(8-12)20-16(23)19-13/h3-8H,1-2H3,(H2,19,20,23)(H2,18,21,22,24)

InChI Key

KWOOTWZPLPBULE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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